![molecular formula C17H12N6O B5731662 N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5731662.png)
N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide, also known as QTB, is a chemical compound that has been studied for its potential use as a therapeutic agent. QTB has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been investigated extensively.
Wissenschaftliche Forschungsanwendungen
N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been studied for a variety of scientific research applications. One of the most promising areas of research has been in the field of cancer treatment. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promise as a potential chemotherapeutic agent. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been studied for its potential use in the treatment of infectious diseases, such as tuberculosis and leishmaniasis.
Wirkmechanismus
The mechanism of action of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways within cells. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has been found to have anti-inflammatory and antioxidant effects. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to have anxiolytic and antidepressant effects, and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is its relatively low toxicity compared to other chemotherapeutic agents. N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide has also been found to be stable under a variety of conditions, making it a useful tool for laboratory experiments. However, one limitation of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide. One area of research is the development of more effective synthesis methods for N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide and related compounds. Another area of research is the investigation of the mechanism of action of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide, which could lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and efficacy of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide in vivo, and to investigate its potential use in the treatment of a variety of diseases.
Synthesemethoden
The synthesis of N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 4-aminobenzoic acid with 2-chloro-4-nitroaniline to form 4-(2-chloro-4-nitroanilino)benzoic acid. This compound is then reacted with 8-hydroxyquinoline to form N-4-quinolinyl-4-(2-chloro-4-nitroanilino)benzamide. Finally, the nitro group is reduced to form N-4-quinolinyl-4-(1H-tetrazol-1-yl)benzamide.
Eigenschaften
IUPAC Name |
N-quinolin-4-yl-4-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O/c24-17(12-5-7-13(8-6-12)23-11-19-21-22-23)20-16-9-10-18-15-4-2-1-3-14(15)16/h1-11H,(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQNIYGWHLYUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinolin-4-yl-4-(tetrazol-1-yl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.